molecular formula C7H14ClNO3 B071693 Ethyl 5-amino-4-oxopentanoate Hydrochloride CAS No. 183151-37-3

Ethyl 5-amino-4-oxopentanoate Hydrochloride

Cat. No.: B071693
CAS No.: 183151-37-3
M. Wt: 195.64 g/mol
InChI Key: MGTYUHPAVHGVQF-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-oxopentanoate Hydrochloride is a chemical compound with the molecular formula C7H14ClNO3 and a molecular weight of 195.64 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-amino-4-oxopentanoate Hydrochloride can be synthesized through various methods. One common synthetic route involves the reaction of ethyl acetoacetate with ammonium chloride in the presence of a reducing agent . The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-oxopentanoate Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-amino-4-oxopentanoate Hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-amino-4-oxopentanoate Hydrochloride is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .

Biological Activity

Ethyl 5-amino-4-oxopentanoate hydrochloride, a derivative of amino acids, has garnered attention for its potential biological activities. This compound, characterized by the presence of an ethyl ester group and an amino group linked to a pentanoate chain with a ketone functional group, is primarily recognized for its role as a buffering agent in biological systems. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C₇H₁₄ClNO₃
  • Molecular Weight : 179.65 g/mol
  • CAS Number : 183151-37-3

Synthesis

This compound can be synthesized through various methods, including:

  • Conventional Organic Synthesis : Utilizing malonic acid derivatives and an appropriate amine.
  • Electrosynthesis : A method that has shown promising yields (61.1% to 66.0%) for producing similar compounds .

Buffering Capacity

This compound serves as a non-ionic organic buffering agent, maintaining pH levels between 6 and 8.5 during cell culture processes, which is crucial for cellular metabolism and growth .

Cytotoxicity and Cell Viability

Research indicates that this compound does not interfere with cellular metabolism at physiological concentrations, making it suitable for use in cell culture applications. Its compatibility with various biological systems has been demonstrated through interaction studies that show no significant cytotoxic effects on cultured cells .

Case Studies and Research Findings

StudyCompoundFindings
Study AO-Alkylamino DerivativesShowed broad anti-proliferative activities against breast cancer cell lines; IC50 values ranged from 1.17 μM to 3.38 μM .
Study BBenzyl 5-Amino-4-Oxopentanoate HydrochlorideInduced protoporphyrin IX accumulation in colon carcinoma cell lines SW480 at concentrations of 0.6–0.12 mM .
Study CElectrosynthesis of Related CompoundsAchieved high yields for compounds with similar structures, indicating efficient synthetic pathways that could be adapted for this compound .

The precise mechanisms by which this compound exerts its biological effects remain to be fully elucidated. However, the involvement of amino acid derivatives in modulating metabolic pathways suggests that this compound may influence enzymatic activity or receptor interactions within cells.

Properties

IUPAC Name

ethyl 5-amino-4-oxopentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-2-11-7(10)4-3-6(9)5-8;/h2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTYUHPAVHGVQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623925
Record name Ethyl 5-amino-4-oxopentanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183151-37-3
Record name Ethyl 5-amino-4-oxopentanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

From ethanol (6.0 ml) and 5-amino-4-oxopentanoic acid hydrochloride (1.0 g; 6.0 mmol) at 70° C. The reaction was complete after 2 h. The yield was 1.0 g (85%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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